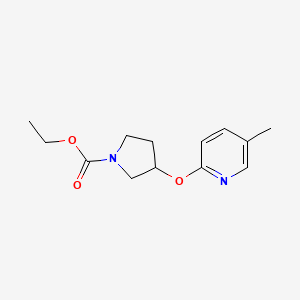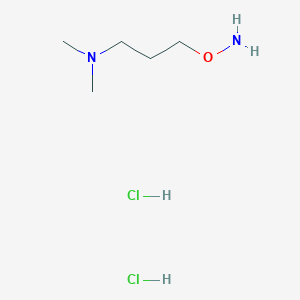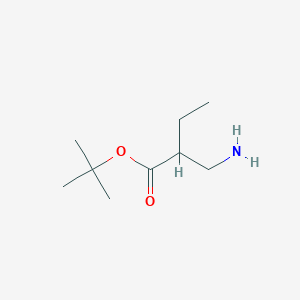![molecular formula C14H22Cl2N2O2 B2918988 Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride CAS No. 1286272-76-1](/img/structure/B2918988.png)
Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride” is a chemical compound with the molecular formula C14H21ClN2O2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H21ClN2O2 . It includes a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.78 . Other physical and chemical properties like melting point, boiling point, and density can be found in specific databases or resources .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride serves as a precursor in the synthesis of heterocyclic compounds, which are critical for developing pharmaceuticals and materials with unique properties. For example, its derivatives have been used in cyclization reactions to create 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's versatility in synthesizing complex heterocycles (Ukrainets et al., 2014).
Photopolymerization Initiators
In the field of materials science, derivatives of this compound have been explored as photoinitiators for nitroxide-mediated photopolymerization (NMP). This application is significant for developing advanced polymeric materials with controlled properties. The efficiency of these initiators closely approaches that of established photoinitiators, indicating their potential in materials science applications (Guillaneuf et al., 2010).
Crystal Engineering
This compound's derivatives have also been investigated in crystal engineering, demonstrating the influence of pressure on crystal structure transformations. Such research provides insights into the stability and phase transitions of molecular crystals, essential for designing materials with specific crystallographic properties (Johnstone et al., 2010).
Antimicrobial and Antioxidant Studies
In the biomedical field, derivatives have shown promising antimicrobial and antioxidant activities. These findings underscore the potential of this compound derivatives in developing new therapeutic agents (Harini et al., 2014).
Advanced Glycation End-Products Research
Research has also explored the role of this compound derivatives in the formation of advanced glycation end-products (AGEs), which are significant in studying diabetes and neurodegenerative diseases. Such studies highlight the compound's utility in understanding disease mechanisms and developing treatments (Nemet et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)13-5-3-2-4-11(13)10-16-8-6-12(15)7-9-16;;/h2-5,12H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUGSAOKHDFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)





![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)

